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Compound of Interest

Compound Name: 5-Bromo-6-chloronicotinaldehyde

CAS No.: 71702-00-6

Cat. No.: B1290164

Get Quote

Introduction & Chemical Context
5-Bromo-6-chloronicotinaldehyde is a critical halogenated pyridine intermediate used in the

synthesis of complex pharmaceuticals and agrochemicals. Its value lies in the orthogonal

reactivity of its functional groups:

Aldehyde (C3): Susceptible to nucleophilic addition, oxidation, and reductive amination.

Bromine (C5): Ideal for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-

Hartwig) due to the weaker C-Br bond compared to C-Cl.

Chlorine (C6): Activated for nucleophilic aromatic substitution (

) due to the electron-withdrawing nitrogen and aldehyde.

Critical Quality Attribute (CQA): The primary challenge in characterizing this molecule is

distinguishing it from its regioisomers (e.g., 5-bromo-2-chloro isomer) and quantifying the

hydrolysis impurity (5-bromo-6-chloronicotinic acid), which forms rapidly upon exposure to

moist air.
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Physicochemical Profile
Property Value / Description Note

Formula

MW 220.45 g/mol

Appearance
White to pale yellow crystalline

solid
Yellowing indicates oxidation.

Solubility
DMSO, Methanol, DCM, Ethyl

Acetate
Poor water solubility.

Stability Air and moisture sensitive Store under inert gas at 2-8°C.

Structural Elucidation (Qualitative Analysis)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for confirming regio-chemistry. The coupling patterns of the

pyridine protons are diagnostic.

Protocol: Sample Preparation

Solvent: DMSO-

is preferred over

to prevent potential acid-catalyzed acetal formation or degradation during acquisition.

Concentration: 10-15 mg in 0.6 mL solvent.

Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

Expected Spectral Features (

NMR, 400 MHz, DMSO-

):

Aldehyde Proton (-CHO): A sharp singlet at
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10.0 – 10.2 ppm.

Aromatic Proton H2 (C2-H): Located between the pyridine nitrogen and the aldehyde. This is

the most deshielded aromatic proton, appearing as a doublet (

Hz) or broad singlet at

8.8 – 9.0 ppm.

Aromatic Proton H4 (C4-H): Located between the aldehyde and the bromine. Appears as a

doublet (

Hz) at

8.4 – 8.6 ppm.

Expert Insight: The small coupling constant (

Hz) represents meta-coupling between H2 and H4. If you see a large coupling (

Hz), you likely have the wrong isomer (ortho-protons).

Mass Spectrometry (Isotopic Pattern Analysis)
The presence of one Bromine and one Chlorine atom creates a unique isotopic "fingerprint"

that validates the elemental composition.

Isotopic Logic:

Expected Mass Spectrum (ESI+ or EI):

M+ (219): Base peak containing

and

.

M+2 (221): Contains (

) AND (
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). This peak will be the highest intensity (approx 130% of M+).

M+4 (223): Contains

. Approx 30% intensity of M+.

Quantitative Purity Analysis (HPLC Protocol)
Objective: Quantify purity and detect the oxidized impurity (Nicotinic acid derivative). Reverse-

phase HPLC is chosen over GC to avoid thermal degradation of the aldehyde.

Method Parameters
Parameter Setting Rationale

Column C18, 4.6 x 150 mm, 3.5 µm
Standard stationary phase for

polar aromatics.

Mobile Phase A
Water + 0.1% Trifluoroacetic

acid (TFA)

Acidic pH suppresses

ionization of the pyridine,

improving peak shape.

Mobile Phase B Acetonitrile (ACN) Strong eluent.

Flow Rate 1.0 mL/min
Standard backpressure

management.

Detection UV @ 254 nm & 280 nm
254 nm for aromatic ring; 280

nm for aldehyde conjugation.

Temperature 30°C
Ensures retention time

reproducibility.

Gradient Table
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Time (min) % A (Water/TFA) % B (ACN) Phase

0.0 95 5 Equilibration

2.0 95 5 Injection hold

15.0 10 90 Linear Gradient

18.0 10 90 Wash

18.1 95 5 Re-equilibration

23.0 95 5 End

Self-Validating Check:

System Suitability: Inject a standard of the acid impurity (5-bromo-6-chloronicotinic acid).[1] It

is more polar and should elute before the aldehyde (approx RRT 0.8).

Blank Run: Inject pure DMSO to confirm no carryover or solvent ghost peaks.

Visual Workflows
Characterization Logic Flow
The following diagram illustrates the decision matrix for validating the material identity and

quality.
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Figure 1: Step-by-step decision tree for the analytical validation of the target compound.

Isotopic Fingerprint Logic
Visualizing the mass spectrometry expectation prevents misinterpretation of the M+2 peak as

an impurity.
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Figure 2: Theoretical mass spectral distribution caused by halogen isotopes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 29241-62-1|5-Bromo-6-chloronicotinic acid|BLD Pharm [bldpharm.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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